Enhanced Target Binding Affinity of SAHM1 vs. Unmodified MAML1 Peptide in Fluorescence Polarization Assay
SAHM1 binds the pre-formed RAMANK–CSL complex with a dissociation constant (Kd) of 0.12 ± 0.02 µM, whereas the unmodified FITC–MAML1(21–36) peptide exhibits markedly diminished affinity under identical assay conditions [1]. The ~120 nM affinity of SAHM1 represents a >100-fold improvement over the unstapled peptide, enabling effective competition with endogenous MAML1 for the Notch transcription complex [1].
| Evidence Dimension | Binding affinity (Kd) to Notch1–CSL complex |
|---|---|
| Target Compound Data | Kd = 0.12 ± 0.02 µM |
| Comparator Or Baseline | Unmodified FITC–MAML1(21–36) peptide: markedly diminished affinity (quantitative value not provided, but significantly weaker) |
| Quantified Difference | >100-fold improvement in Kd (approximate) |
| Conditions | Fluorescence polarization spectroscopy; recombinant RAMANK–CSL complex in 20 mM Tris pH 8.4, 150 mM NaCl, 1 mM EDTA, 1 mM DTT |
Why This Matters
The substantially higher binding affinity ensures that SAHM1 effectively competes with native MAML1 for the Notch complex, enabling robust functional inhibition at therapeutically achievable concentrations.
- [1] Moellering RE, et al. Nature. 2009;462:182-188. (Fig. 2b: fluorescence polarization binding curves). View Source
